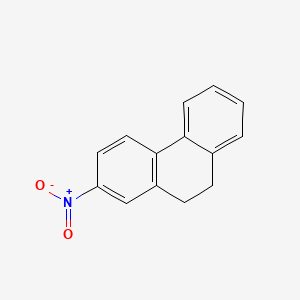

2-Nitro-9,10-dihydrophenanthrene

Description

Overview of the Dihydrophenanthrene Molecular Scaffold in Chemical Sciences

The 9,10-dihydrophenanthrene (B48381) scaffold is a significant structural motif in the chemical sciences, particularly in medicinal chemistry. This core structure is found in various natural products, especially in plants of the Orchidaceae family, where derivatives have demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. nih.gov The therapeutic potential of this scaffold has led to its use in the development of new drugs. For example, some Chinese patent medicines containing dihydrophenanthrene-rich plant extracts are used to treat conditions like peptic ulcers and certain types of cancer. nih.gov

Recent research has also explored the 9,10-dihydrophenanthrene scaffold for developing inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. nih.gov This highlights the versatility of the dihydrophenanthrene framework in designing molecules with specific biological targets.

Table 1: Examples of Biologically Active Dihydrophenanthrene Derivatives

| Compound Name | Source/Origin | Reported Biological Activity | Reference |

|---|---|---|---|

| Cremastranone | Cremastra appendiculata (Orchidaceae) | Anti-inflammatory, anti-tumor | nih.gov |

| Erianthridin | Eria ania (Orchidaceae) | Anti-inflammatory | nih.gov |

Significance of Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) in Advanced Chemical Studies

Nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs) are a class of compounds that have garnered significant attention in advanced chemical studies, primarily due to their environmental prevalence and toxicological properties. nih.gov They are formed during incomplete combustion processes, such as in vehicle emissions (especially from diesel engines), and through the atmospheric transformation of PAHs. nih.govmdpi.com

A crucial aspect of Nitro-PAHs is that their toxic effects, including mutagenicity and carcinogenicity, are often more pronounced than those of their parent PAHs. nih.govnih.govresearchgate.netmdpi.com The International Agency for Research on Cancer (IARC) has classified some Nitro-PAHs as possible or probable human carcinogens. nih.gov The introduction of a nitro group can also alter the physicochemical properties of the parent PAH, such as increasing its solubility, which can facilitate its transport in the environment. researchgate.net

The study of Nitro-PAHs presents analytical challenges, as they typically exist in the environment at concentrations one to three orders of magnitude lower than their parent PAHs, necessitating highly sensitive analytical methods for their detection and quantification. mdpi.com

Table 2: Comparison of a PAH and its Nitrated Derivative

| Property | Phenanthrene (B1679779) | 2-Nitrophenanthrene | Reference |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₀ | C₁₄H₉NO₂ | guidechem.com |

| Molecular Weight | 178.23 g/mol | 223.23 g/mol | guidechem.com |

| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group 3) | Not explicitly classified by IARC, but many Nitro-PAHs are considered more toxic than parent PAHs. | nih.gov |

Contextualizing 2-Nitro-9,10-dihydrophenanthrene within Current Research Paradigms

Within the broader context of organic chemistry, 2-Nitro-9,10-dihydrophenanthrene is primarily studied as a synthetic intermediate. Its synthesis via the nitration of 9,10-dihydrophenanthrene provides a route to a functionalized dihydrophenanthrene core. google.com This functionalization is a key step in the synthesis of more complex molecules. For instance, 2-Nitro-9,10-dihydrophenanthrene has been used as a precursor in the development of novel fluorescent dyes. google.com A recent patent describes its role in creating dihydrophenanthrene-based cyanine (B1664457) and squaraine dyes that can be used in applications like flow cytometry. google.com

The compound has also been listed among a library of chemicals screened for potential inhibitory activity against the type III secretion system in pathogenic E. coli, although specific activity data for this compound was not detailed in the referenced document. vcu.edu

Table 3: Physicochemical Properties of 2-Nitro-9,10-dihydrophenanthrene

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| Appearance | Not specified in the provided results |

| Solubility | Not specified in the provided results |

Research Gaps and Future Directions in the Study of 2-Nitro-9,10-dihydrophenanthrene

The current body of research on 2-Nitro-9,10-dihydrophenanthrene is relatively limited, with most information pertaining to its synthesis and use as an intermediate. Significant research gaps exist, particularly concerning its environmental fate, toxicological profile, and potential for other applications.

Future research on this compound could be directed towards several key areas:

Environmental Presence and Fate: While Nitro-PAHs are known environmental contaminants, the specific presence, transport, and degradation of 2-Nitro-9,10-dihydrophenanthrene in various environmental compartments (air, water, soil) are largely unknown. nih.gov Studies in this area would be valuable for a comprehensive environmental risk assessment.

Toxicological Evaluation: Given that many Nitro-PAHs exhibit greater toxicity than their parent compounds, a thorough toxicological evaluation of 2-Nitro-9,10-dihydrophenanthrene is warranted. mdpi.com This would involve in vitro and in vivo studies to assess its mutagenic, carcinogenic, and other potential adverse health effects.

Exploration of Biological Activities: The dihydrophenanthrene scaffold is known for its diverse biological activities. nih.gov It would be of interest to investigate whether the introduction of a nitro group in 2-Nitro-9,10-dihydrophenanthrene leads to any unique or enhanced biological properties that could be exploited in medicinal chemistry.

Development of Analytical Standards: As with many Nitro-PAHs, the lack of readily available analytical standards can hinder research. mdpi.com The development of certified reference materials for 2-Nitro-9,10-dihydrophenanthrene would facilitate more accurate and widespread research into its properties and environmental occurrence.

Structure

3D Structure

Properties

CAS No. |

5329-87-3 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-nitro-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2 |

InChI Key |

IMIZVPSPWHGFCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 9,10 Dihydrophenanthrene and Its Structural Analogues

Direct Nitration Strategies for Dihydrophenanthrene Scaffolds

Direct nitration is a common method for introducing a nitro group onto an aromatic ring. This approach involves the reaction of the 9,10-dihydrophenanthrene (B48381) core with a nitrating agent.

Bismuth Nitrate-Induced Nitration of 9,10-Dihydrophenanthrene

The use of metal nitrates has gained attention as a milder alternative to traditional nitration methods. Bismuth (III) compounds, in particular, are noted for their low toxicity and effectiveness in various organic transformations. nih.gov Bismuth nitrate (B79036) exists in several forms, including bismuth (III) nitrate pentahydrate [Bi(NO₃)₃·5H₂O] and bismuth subnitrate [Bi₅O(OH)₉(NO₃)₄]. nih.gov These reagents have been successfully used for the nitration of a range of aromatic compounds. nih.govresearchgate.netgoogle.com

For the synthesis of 2-Nitro-9,10-dihydrophenanthrene, a method utilizing bismuth subnitrate in conjunction with thionyl chloride in a solvent like dichloromethane (B109758) could be employed. nih.gov This combination has proven effective for the mononitration of polycyclic aromatic hydrocarbons. nih.gov The reaction typically proceeds at room temperature, with the development of a pale yellow color indicating the progress of the nitration. nih.gov Another approach involves using bismuth nitrate pentahydrate supported on a solid phase like montmorillonite clay, which has been effective for nitrating active aromatic compounds. nih.govnih.govijnc.ir

Table 1: Bismuth Nitrate-Based Nitration Conditions for Aromatic Compounds

| Bismuth Reagent | Co-reagent/Support | Solvent | Target Substrates |

|---|---|---|---|

| Bismuth Subnitrate | Thionyl Chloride | Dichloromethane | Phenols, Benzene (B151609), Methylbenzenes, Polycyclic Aromatic Hydrocarbons nih.gov |

Electrophilic Aromatic Nitration Approaches

The most conventional method for nitrating aromatic compounds is through electrophilic aromatic substitution using a "nitrating mixture" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). uobabylon.edu.iqorganicchemistrytutor.commasterorganicchemistry.com The reaction begins with the protonation of nitric acid by the stronger sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.commasterorganicchemistry.com

This powerful electrophile is then attacked by the π-electron system of the 9,10-dihydrophenanthrene ring. organicchemistrytutor.com This attack breaks the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. organicchemistrytutor.com In the final step, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding 2-Nitro-9,10-dihydrophenanthrene. masterorganicchemistry.com The substitution pattern is directed by the existing structure, with the 2- and 4-positions being common sites for electrophilic attack on the phenanthrene (B1679779) system. uobabylon.edu.iq

Multi-Component Reaction Sequences for Dihydrophenanthrene Construction

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules in a single step from three or more reactants, enhancing atom economy and reducing waste.

One-Pot Synthesis via Aldehyde, Malononitrile (B47326), 1-Tetralone (B52770), and Ammonium (B1175870) Acetate (B1210297) Condensation

A plausible multi-component strategy for constructing a substituted dihydrophenanthrene core involves the condensation of an aromatic aldehyde, malononitrile, a cyclic ketone like 1-tetralone, and ammonium acetate. nih.gov While this specific combination for dihydrophenanthrene is a conceptual adaptation, similar four-component reactions are well-established for synthesizing other complex heterocycles like 2-amino-3-cyanopyridine derivatives. nih.gov

The proposed mechanism would likely proceed through the following sequence:

Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene compound, malononitrile, to form an arylidene malononitrile intermediate. nih.gov

Enamine Formation: Concurrently, 1-tetralone reacts with ammonium acetate to generate an enamine intermediate. nih.gov

Michael Addition: The enamine then acts as a nucleophile, attacking the arylidene malononitrile intermediate in a Michael addition reaction. nih.gov

Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration and aromatization steps to yield the final polycyclic structure. nih.gov

By using a nitro-substituted aromatic aldehyde as a starting material, this method could potentially be adapted to produce 2-Nitro-9,10-dihydrophenanthrene derivatives in a highly efficient, one-pot process.

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis, particularly with palladium, provides powerful tools for carbon-carbon bond formation and the construction of complex carbocyclic frameworks.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions are significant for the synthesis of carbocyclic compounds, including the 9,10-dihydrophenanthrene scaffold. espublisher.comespublisher.comresearchgate.net Various methodologies have been developed that could serve as routes to the core structure, which can then be nitrated.

One notable approach is a palladium-catalyzed 6π electrocyclic reaction. espublisher.comespublisher.comresearchgate.net This method can rapidly generate substituted 9,10-dihydrophenanthrene compounds from appropriate precursors. espublisher.comespublisher.com The reaction is typically carried out using a catalyst system such as Palladium(II) acetate (Pd(OAc)₂) with a base like cesium carbonate (Cs₂CO₃) and a ligand like triphenylphosphine (PPh₃). espublisher.comespublisher.com

Another powerful strategy is the intramolecular Heck reaction. espublisher.comresearchgate.net This reaction has been proposed as a mechanism for forming the dihydrophenanthrene ring system from vinyl bromoaldehydes. espublisher.comresearchgate.net Furthermore, palladium-catalyzed domino reactions, such as sequences involving Suzuki-Miyaura coupling followed by C-H activation or Catellani-type reactions, have been developed for the synthesis of phenanthrene derivatives. espublisher.comnih.gov These advanced methods demonstrate the versatility of palladium catalysis in constructing the core of 2-Nitro-9,10-dihydrophenanthrene. researchgate.netacs.org

Table 2: Palladium-Catalyzed Reactions for Dihydrophenanthrene Synthesis

| Reaction Type | Catalyst System (Example) | Starting Materials (General) | Reference |

|---|---|---|---|

| 6π Electrocyclic Reaction | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Substituted pyran-containing compounds | espublisher.comespublisher.com |

| Intramolecular Heck Reaction | Palladium Catalyst | Vinyl bromoaldehydes | espublisher.comresearchgate.net |

| Suzuki–Miyaura / C–H Activation | Palladium Catalyst | Dihydroaromatic boronic esters and diiodobenzene | espublisher.com |

| Catellani Reaction | Pd(OAc)₂, Norbornadiene | Aryl iodides, ortho-bromobenzoyl chlorides | nih.gov |

Nickel-Catalyzed Cycloaddition Processes

Nickel catalysts have emerged as effective alternatives to palladium in certain cycloaddition reactions for the synthesis of 9,10-dihydrophenanthrenes. oup.comoup.com A nickel-catalyzed formal [4+2] cycloaddition of styrenes with arynes provides a direct route to the 9,10-dihydrophenanthrene core. oup.comoup.com This method effectively controls the reactivity of the aryne intermediate, facilitating a one-to-one coupling with the styrene. oup.com The reaction is proposed to proceed through the coordination of the styrene and aryne to a Ni(0) species, followed by oxidative cyclization to form either a seven-membered or a five-membered nickelacycle. Subsequent rearomatizing 1,3-hydrogen shift and reductive elimination afford the 9,10-dihydrophenanthrene product. oup.com

Table 3: Nickel-Catalyzed [4+2] Cycloaddition of Styrenes with Arynes

| Entry | Styrene (1) | Aryne Precursor (2) | Product (3) | Yield (%) |

| 1 | 1a | 2a | 3aa | 76 |

| 2 | 1b | 2a | 3ba | 72 |

| 3 | 1c | 2a | 3ca | 65 |

| 4 | 1a | 2b | 3ab | 71 |

| 5 | 1a | 2c | 3ac | 68 |

Reaction Conditions: Ni(cod)2 (10 mol%), IPr·HCl (20 mol%), K2CO3 (20 mol%), Styrene (1.0 equiv), Aryne precursor (1.5 equiv), CsF (3.0 equiv), 1,4-dioxane, 80 °C. oup.com

Annulation and Intramolecular Cyclization Techniques for Dihydrophenanthrene Formation

Annulation, the formation of a new ring onto an existing one, and other intramolecular cyclization techniques are fundamental strategies for constructing the dihydrophenanthrene framework. These methods often involve the formation of key carbon-carbon bonds to close the third ring of the phenanthrene system. The previously discussed palladium-catalyzed 6π electrocyclic reaction and the asymmetric intramolecular Friedel–Crafts allylic alkylation are prime examples of such intramolecular cyclization techniques. espublisher.comnih.gov These reactions demonstrate the power of intramolecular strategies to efficiently build complex polycyclic aromatic systems from simpler, often linear, precursors.

Derivatization from Precursor Dihydrophenanthrenes

The 9,10-dihydrophenanthrene scaffold serves as a versatile precursor for the synthesis of more complex molecules through targeted derivatization. Key methodologies include cycloaddition reactions to build new heterocyclic rings and oxidative transformations to introduce new functional groups.

The Staudinger ketene-imine cycloaddition is a significant method for synthesizing β-lactams, which are four-membered heterocyclic rings. wikipedia.org This reaction involves a [2+2] cycloaddition between a ketene and an imine to form the β-lactam core. wikipedia.org This synthetic strategy has been successfully applied to 9,10-dihydrophenanthrene derivatives to create novel bis-β-lactam structures. asianpubs.org

The synthesis of new bis-β-lactams attached at the 2,7-position of the 9,10-dihydrophenanthrene ring has been accomplished using this methodology. asianpubs.org The Staudinger reaction is recognized as a direct and important route for accessing these β-lactam derivatives. asianpubs.org The mechanism begins with a nucleophilic attack by the imine nitrogen on the carbonyl carbon of the ketene, which generates a zwitterionic intermediate. wikipedia.org This is followed by an intramolecular ring closure to yield the final β-lactam product. organic-chemistry.org

The stereochemical outcome of the cycloaddition is influenced by the structure of the reactants, particularly the steric bulk of the groups on the ketene and the imine. asianpubs.org This allows for control over the diastereoselectivity of the reaction. asianpubs.org

Oxidative reactions provide a direct pathway to functionalize the 9,10-dihydrophenanthrene core, introducing hydroxyl groups that can serve as handles for further derivatization. A key example is the enzymatic oxidation of 9,10-dihydrophenanthrene using naphthalene dioxygenase from Pseudomonas putida. nih.govnih.gov

This biocatalytic transformation results in highly specific regio- and stereochemical outcomes. nih.govnih.gov The oxidation of 9,10-dihydrophenanthrene yields two primary products: a dihydroxylated and a monohydroxylated derivative. nih.gov The major product is (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene, formed with high enantiomeric excess. nih.gov The minor product is (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene. nih.gov The major reaction catalyzed by the enzyme is stereospecific dihydroxylation. nih.gov

The table below summarizes the products obtained from the enzymatic oxidation of 9,10-dihydrophenanthrene. nih.gov

| Product Name | Relative Yield | Enantiomeric Excess |

| (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene | 70% | >95% |

| (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene | 30% | N/A |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Nitro 9,10 Dihydrophenanthrene and Its Synthesized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Nitro-9,10-dihydrophenanthrene, the aliphatic protons at the C9 and C10 positions typically appear as a singlet or a multiplet in the upfield region of the spectrum, while the aromatic protons are observed further downfield. The specific chemical shifts and coupling constants of the aromatic protons are indicative of the substitution pattern on the phenanthrene (B1679779) ring system.

Predicted ¹H NMR data for a related compound, 9,10-dihydrophenanthrene (B48381), shows characteristic shifts for its protons. np-mrd.orgchemicalbook.com For instance, in a 399.65 MHz spectrum in CDCl₃, the assignments are approximately 7.75 ppm, 7.29 ppm, 7.23 ppm, 7.22 ppm, and 2.87 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for 9,10-dihydrophenanthrene

| Assignment | Shift (ppm) |

|---|---|

| A | 7.747 |

| B | 7.294 |

| C | 7.23 |

| D | 7.22 |

| E | 2.868 |

Data obtained from a 399.65 MHz spectrum in CDCl₃. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Nitro-9,10-dihydrophenanthrene gives a distinct signal, with the chemical shifts indicating the type of carbon (aliphatic, aromatic, or attached to an electron-withdrawing group). The presence of the nitro group significantly influences the chemical shifts of the nearby aromatic carbons.

For the parent compound 9,10-dihydrophenanthrene, ¹³C NMR data is available and provides a reference for interpreting the spectra of its derivatives. nih.govnih.gov

Table 2: Experimental ¹³C NMR Data for 9,10-dihydroanthracene (B76342) in CDCl₃

| Parameter | ppm | Hz |

|---|---|---|

| D(A) | 7.127 | |

| D(B) | 7.041 | |

| J(A,A') | 0.58 | |

| J(A,B) | 7.66 | |

| J(A,B') | 1.37 | |

| J(A',B) | 1.37 | |

| J(A',B') | 7.66 | |

| J(B,B') | 7.33 | |

| D(C) | 3.800 |

Data obtained from a 300 MHz spectrum. chemicalbook.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of 2-Nitro-9,10-dihydrophenanthrene. pnnl.gov The molecular formula of 2-Nitro-9,10-dihydrophenanthrene is C₁₄H₁₁NO₂. scitoys.com The exact mass of this compound can be calculated and compared with the experimentally determined value from HRMS to confirm its identity. This technique is particularly useful for distinguishing between isomers and for analyzing complex mixtures. pnnl.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of 2-Nitro-9,10-dihydrophenanthrene, characteristic absorption bands for the nitro group (NO₂) are expected. These typically appear as two strong bands corresponding to the symmetric and asymmetric stretching vibrations. Additionally, bands corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the aromatic rings, will be present.

For the related compound 9,10-dihydrophenanthrene, IR spectra have been recorded and show characteristic peaks for the C-H and C=C bonds. nih.govnist.govchemicalbook.com

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic compounds like 2-Nitro-9,10-dihydrophenanthrene, UV-Vis spectra reveal characteristic absorption bands that correspond to the excitation of π-electrons to higher energy orbitals (π→π* transitions). The presence of the nitro (-NO₂) group, a strong chromophore, and the dihydrophenanthrene backbone influences the position and intensity of these absorption maxima (λ_max).

The analysis involves dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and measuring its absorbance across the ultraviolet and visible regions (typically 200-800 nm). The resulting spectrum provides a qualitative fingerprint of the molecule's electronic structure. The Beer-Lambert Law can be applied for quantitative analysis, establishing a linear relationship between absorbance and concentration, which is crucial for determining the concentration of the compound in solutions. For phenanthrene derivatives, UV detection wavelengths are often set around 250-260 nm to achieve optimal sensitivity. nih.gov

Advanced Spectroscopic Techniques for Dynamic Studies

Dynamic studies of chemical processes, such as degradation, reaction kinetics, or interaction with other molecules, necessitate advanced spectroscopic techniques that can provide real-time or near real-time information.

Excitation-Emission Matrix (EEM) Fluorescent Spectroscopy for Chemical Transformation Monitoring

Excitation-Emission Matrix (EEM) fluorescence spectroscopy is a powerful, non-invasive technique for monitoring the chemical transformation of fluorescent compounds. researchgate.net It provides a comprehensive three-dimensional map of a sample's fluorescence characteristics by collecting a series of emission spectra at incremental excitation wavelengths. researchgate.net This "fingerprint" is highly sensitive to changes in the chemical environment and molecular structure.

Chromatographic Separation and Purity Assessment

Chromatography is indispensable for the separation of 2-Nitro-9,10-dihydrophenanthrene from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of non-volatile and thermally labile compounds like 2-Nitro-9,10-dihydrophenanthrene. The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

A typical HPLC method for a phenanthrene derivative would involve a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile and water. researchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte absorbs strongly. scielo.br Method validation is critical and includes assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy to ensure the reliability of the results. nih.govresearchgate.net

Table 1: Representative HPLC Method Validation Parameters

| Parameter | Typical Value |

|---|---|

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.005 - 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.04 - 0.6 µg/mL |

| Intraday Precision (RSD%) | < 2% |

| Interday Precision (RSD%) | < 3% |

| Accuracy (% Recovery) | 98 - 102% |

Note: These values are representative and can vary based on the specific instrument, column, and analyte.

Column Chromatography (Silica Gel, Sephadex LH20)

Column chromatography is a fundamental preparative technique used for the purification of synthesized 2-Nitro-9,10-dihydrophenanthrene on a larger scale.

Silica (B1680970) Gel: Normal-phase chromatography using silica gel is effective for separating compounds based on polarity. A solvent system of low polarity, such as a hexane/ethyl acetate (B1210297) mixture, is typically used. The non-polar 9,10-dihydrophenanthrene backbone would elute relatively quickly, while the polar nitro group would interact more strongly with the silica, allowing for separation from less polar or more polar impurities. Fractions are collected and typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. scielo.br

Sephadex LH-20: This lipophilic, cross-linked dextran (B179266) gel is used for size-exclusion and partition chromatography in organic solvents. researchgate.netsigmaaldrich.com It is particularly effective for separating molecules of different sizes and for removing polymeric impurities. nih.gov When using solvents like methanol (B129727) or ethanol, Sephadex LH-20 can separate compounds based on polarity and aromaticity, making it a valuable secondary purification step after initial separation on silica gel. scielo.brnih.gov The choice of eluent is critical; for example, using a gradient of methanol in water can effectively separate different classes of phytochemicals and, by extension, synthetic analogues. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Validation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for the identification and quantitative validation of volatile and thermally stable compounds. While the high molecular weight of 2-Nitro-9,10-dihydrophenanthrene may require high temperatures, GC-MS can provide excellent separation and structural confirmation.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. nih.gov The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification, while the chromatographic peak area is used for quantification. For robust quantitative validation, the method's precision and accuracy are evaluated through parameters like the relative standard deviation (RSD) of repeated measurements and spiked recovery experiments. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Nitro-9,10-dihydrophenanthrene |

| Acetonitrile |

| Ethanol |

| Ethyl Acetate |

| Hexane |

| Methanol |

Applications of 2 Nitro 9,10 Dihydrophenanthrene Derivatives in Advanced Materials and Synthetic Chemistry

Role as Precursors and Intermediates in Organic Synthesis

The 2-Nitro-9,10-dihydrophenanthrene scaffold is a valuable intermediate for the construction of more complex molecular architectures. The nitro group can be readily transformed into other functional groups, such as amines, which then serve as handles for further synthetic elaborations. This versatility allows for the strategic construction of intricate molecules.

Synthesis of Complex Natural Product Scaffolds

The 9,10-dihydrophenanthrene (B48381) motif is a core structural component found in a variety of natural products, many of which exhibit significant biological activity. espublisher.commdpi.com Derivatives of 2-Nitro-9,10-dihydrophenanthrene are considered valuable precursors for the total synthesis of these complex natural molecules. The dihydrophenanthrene skeleton is present in compounds isolated from various plant species, including orchids, and these compounds have been investigated for their medicinal properties. rsc.org

The synthesis of the core structure of natural products such as totarol (B1681349) involves the creation of a 1,2,3,4,4a,9,10,10a-octahydrophenanthrene skeleton, a hydrogenated variant of the dihydrophenanthrene core. espublisher.com The strategic placement of a nitro group on the dihydrophenanthrene ring system provides a functional group that can be manipulated to introduce other substituents or to facilitate ring-closing reactions necessary to build the final, complex natural product scaffold. The reduction of the nitro group to an amine, for example, provides a nucleophilic site for the attachment of further side chains or for intramolecular cyclization reactions.

Table 1: Examples of Natural Product Scaffolds Containing the Dihydrophenanthrene Core

| Natural Product or Derivative Class | Source/Significance |

| Dihydrophenanthrenes from Orchids | Major bioactive ingredients with anti-inflammatory and anti-tumor activities. rsc.org |

| Totarol Core Structure | A natural product based on the octahydrophenanthrene scaffold. espublisher.com |

| Biologically Active Dihydrophenanthrenes | Investigated for potential therapeutic applications. |

Preparation of Diversely Functionalized Phenanthrene (B1679779) and Dihydrophenanthrene Derivatives

2-Nitro-9,10-dihydrophenanthrene serves as a key starting material for the synthesis of a wide array of substituted phenanthrene and dihydrophenanthrene derivatives. espublisher.comresearchgate.net The presence of the nitro group influences the reactivity of the aromatic rings, allowing for selective chemical modifications.

One of the primary methods for creating these derivatives is through palladium-catalyzed cross-coupling reactions, such as the Heck reaction. espublisher.comresearchgate.net These reactions enable the introduction of various substituents, including alkyl and aryl groups, onto the phenanthrene backbone. espublisher.com The synthesis of mono- and di-alkylated phenanthrenes has been successfully achieved using these methods. espublisher.comresearchgate.net

Furthermore, the nitration of crude 9,10-dihydrophenanthrene is a direct route to obtaining nitro-substituted derivatives, which can then be used in subsequent synthetic steps. acs.org The resulting functionalized phenanthrenes and dihydrophenanthrenes are not only important for their potential applications in materials science but also as building blocks for more complex organic molecules. espublisher.comresearchgate.net

Table 2: Synthesis of Functionalized Phenanthrene Derivatives

| Starting Material | Reaction Type | Product |

| Vinyl Bromoaldehydes | Palladium-catalyzed Heck Reaction | 9,10-Dihydrophenanthrenes espublisher.com |

| Aromatic Bromoaldehydes | Palladium-catalyzed Heck Reaction | Phenanthrene and Alkyl Phenanthrenes espublisher.com |

| Crude 9,10-Dihydrophenanthrene | Nitration | Nitro-9,10-dihydrophenanthrene derivatives acs.org |

Development of Novel Functional Materials

The inherent electronic and photophysical properties of the dihydrophenanthrene core, enhanced by the presence of a nitro group, make its derivatives attractive candidates for the development of new functional materials. These materials have potential applications in electronics, polymer science, and coloration.

Integration into Redox-Active Organic Functional Materials

The extended π-conjugated system of the dihydrophenanthrene skeleton, combined with the electron-withdrawing nature of the nitro group, imparts redox-active properties to these molecules. Polycyclic aromatic hydrocarbons, in general, are known for their light sensitivity, heat resistance, and conductivity, which are desirable characteristics for functional materials. espublisher.commdpi.com

The nitro group can undergo reversible reduction and oxidation processes, making 2-Nitro-9,10-dihydrophenanthrene derivatives suitable for integration into redox-active organic materials. Such materials are of interest for applications in organic electronics, including sensors and switching devices. The ability to tune the electronic properties through chemical modification of the dihydrophenanthrene core allows for the design of materials with specific redox potentials and charge-transport characteristics.

Synthesis of Polymeric Materials with Dihydrophenanthrene Moieties

The incorporation of the rigid and electronically active dihydrophenanthrene unit into polymer backbones can lead to materials with unique thermal, mechanical, and electronic properties. While the direct polymerization of 2-Nitro-9,10-dihydrophenanthrene is not widely reported, analogous polycyclic aromatic hydrocarbons, such as anthradithiophene, have been successfully incorporated into conjugated polymers via cross-coupling reactions like Stille and Sonogashira couplings. nih.govrsc.org

These synthetic strategies could be adapted for dihydrophenanthrene derivatives, allowing for the creation of polymers with tailored properties. For instance, by functionalizing 2-Nitro-9,10-dihydrophenanthrene with appropriate reactive groups, it could be copolymerized with other monomers to produce materials with enhanced thermal stability, conductivity, or photoluminescence. Another relevant technique is acyclic diene metathesis (ADMET) polymerization, which has been used to synthesize degradable polyolefins and could potentially be applied to diene-functionalized dihydrophenanthrene monomers. nih.gov

Applications in Dye and Pigment Chemistry

The chromophoric properties of nitroaromatic compounds are well-established. The combination of a nitro group with the extended conjugation of the dihydrophenanthrene system suggests that its derivatives have significant potential for use as dyes and pigments. The nitro group acts as a strong electron-withdrawing group, which, in conjunction with the aromatic rings, can create a charge-transfer complex that absorbs light in the visible region of the electromagnetic spectrum, resulting in color.

The specific color of these compounds can be fine-tuned by introducing other substituents onto the dihydrophenanthrene framework. Electron-donating groups, in particular, can enhance the charge-transfer character and lead to a bathochromic (red) shift in the absorption spectrum, resulting in deeper colors. While specific applications of 2-Nitro-9,10-dihydrophenanthrene derivatives as commercial dyes are not extensively documented, their structural similarity to known organic pigments and the fundamental principles of color chemistry strongly support their potential in this field. The photophysical properties of related aromatic compounds, such as diphenylanthracene derivatives, have been studied for their fluorescence, indicating the potential for developing fluorescent dyes from the dihydrophenanthrene core. mdpi.com

Utilization in Catalysis Research

The unique structural framework of 9,10-dihydrophenanthrene and its derivatives, including 2-Nitro-9,10-dihydrophenanthrene, has garnered interest in the field of catalysis. The phenanthrene moiety itself is recognized as an important core structure that can serve as a ligand in novel catalyst systems. espublisher.comespublisher.com The introduction of functional groups, such as the nitro group in 2-Nitro-9,10-dihydrophenanthrene, offers versatile opportunities for designing sophisticated ligands for transition metal catalysts.

Design of Novel Ligands for Transition Metal Catalyst Systems

The design of effective ligands is paramount in homogeneous catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. Dihydrophenanthrene derivatives provide a rigid and sterically defined scaffold that can be chemically modified to create ligands with specific electronic and steric properties.

The presence of a nitro group, as in 2-Nitro-9,10-dihydrophenanthrene, is particularly significant. The nitro group is a strong electron-withdrawing group, which can influence the electronic environment of the ligand and, consequently, the catalytic activity of the metal center. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This amino group can serve as a coordination site itself or as a handle to attach other coordinating moieties, leading to the formation of bidentate or multidentate ligands. These multidentate ligands are often sought after for their ability to form stable chelate complexes with transition metals.

For instance, nitrogen-containing ligands, such as those derived from phenanthroline, are known to form stable and catalytically active complexes with a variety of transition metals like cobalt, nickel, copper, zinc, and silver. amazonaws.com These complexes have shown potential in various chemical transformations. The synthesis of ligands from 2-Nitro-9,10-dihydrophenanthrene could follow similar principles, where the dihydrophenanthrene core provides the structural backbone and the functionalized nitro group provides the necessary coordinating atoms.

Research into pyridinophane macrocycles as ligands for first-row transition metal catalysts in nitrene-transfer reactions showcases the importance of the ligand's architecture in directing the outcome of a catalytic reaction. mdpi.com While not directly involving dihydrophenanthrene, this research highlights the principle of using complex organic scaffolds to support and modulate the reactivity of metal centers. The rigid structure of dihydrophenanthrene could be similarly exploited to create a well-defined coordination pocket around a metal ion.

Industrial Significance of Dihydrophenanthrene Derivatives in Non-Prohibited Contexts (e.g., as chemical building blocks)

The industrial significance of dihydrophenanthrene derivatives, including the nitrated forms, lies primarily in their role as versatile chemical building blocks for the synthesis of more complex molecules. espublisher.comespublisher.com The development of new synthetic methodologies, such as palladium-catalyzed reactions, has made a variety of phenanthrene and dihydrophenanthrene derivatives more accessible for industrial and biomedical applications. espublisher.comespublisher.com

These derivatives serve as precursors to a wide range of organic compounds with interesting properties and biological activities. espublisher.com For example, many natural products with a phenanthrene or dihydrophenanthrene core have shown promising cytotoxic, anti-inflammatory, antioxidant, and antibacterial activities. nih.govnih.govnih.gov The ability to synthesize these and other structurally related compounds on a larger scale is of significant industrial interest.

The 2-Nitro-9,10-dihydrophenanthrene molecule is a valuable intermediate in this context. The nitro group can be a precursor to a variety of other functional groups, enhancing its utility as a building block. For example, the reduction of the nitro group to an amine opens up a vast array of possible chemical transformations, including diazotization reactions to introduce other functionalities, or acylation and alkylation reactions to build more complex structures.

The dihydrophenanthrene skeleton itself can be further modified. For instance, hydrogenation reactions can lead to octahydrophenanthrene derivatives, expanding the range of accessible molecular shapes and properties. espublisher.comespublisher.com The versatility of these derivatives makes them attractive starting materials for the fine chemical, pharmaceutical, and materials science industries.

Conclusion and Prospective Avenues for Future Research on 2 Nitro 9,10 Dihydrophenanthrene

Synthesis and Mechanistic Understanding of Nitrated Dihydrophenanthrenes

The direct nitration of 9,10-dihydrophenanthrene (B48381) has been shown to yield a mixture of isomers, with 2-Nitro-9,10-dihydrophenanthrene being a major product. acs.org Early research in this area successfully separated the 2-nitro and 4-nitro isomers, providing a foundational method for obtaining these compounds. acs.org The reaction mechanism is understood to proceed via electrophilic aromatic substitution, where the nitronium ion ([NO₂]⁺) acts as the key electrophile. masterorganicchemistry.com The generation of the nitronium ion is typically achieved using a mixture of nitric acid and a strong acid like sulfuric acid. masterorganicchemistry.com

A deeper mechanistic understanding of the nitration of 9,10-dihydrophenanthrene is also crucial. Investigating the kinetics and thermodynamics of the reaction, as well as the influence of substituents on the dihydrophenanthrene core, will provide valuable insights into the factors governing the observed regioselectivity. rsc.org Such studies would not only benefit the synthesis of 2-Nitro-9,10-dihydrophenanthrene but also contribute to the broader understanding of electrophilic substitution reactions on strained polycyclic aromatic systems.

Advancements in Analytical Techniques for Complex Molecular Systems

The accurate detection and characterization of 2-Nitro-9,10-dihydrophenanthrene within complex mixtures are paramount for both fundamental research and potential environmental monitoring. The analytical workflow for nitrated PAHs typically involves several key steps: extraction, purification, and instrumental analysis. nih.gov

Table 1: Common Analytical Techniques for Nitrated PAHs

| Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile compounds. nih.govpfigueiredo.org |

| Thin-Layer Chromatography (TLC) | Preparative separation and qualitative analysis. nih.gov |

| Gel Permeation Chromatography (GPC) | Purification of crude extracts. nih.gov |

| Solid-Phase Extraction (SPE) | Sample clean-up and concentration. nih.gov |

Future advancements in this area should focus on developing more sensitive and selective analytical methods. This includes the use of high-resolution mass spectrometry for unambiguous identification and the development of novel stationary phases in chromatography for improved separation of isomers. The coupling of different analytical techniques, such as two-dimensional gas chromatography (GCxGC), could provide enhanced resolution for complex samples. Furthermore, the development of certified reference materials for 2-Nitro-9,10-dihydrophenanthrene is essential for method validation and ensuring data quality across different laboratories.

Continued Exploration of Theoretical Chemistry and Computational Methodologies

Theoretical and computational chemistry offer powerful tools to complement experimental studies on 2-Nitro-9,10-dihydrophenanthrene. Quantum chemical calculations can provide insights into the molecule's electronic structure, spectroscopic properties, and reactivity. rsc.org

For instance, Density Functional Theory (DFT) calculations can be employed to:

Predict the relative stabilities of different isomers of nitrodihydrophenanthrene.

Model the transition states of the nitration reaction to elucidate the reaction mechanism and regioselectivity. researchgate.net

Calculate spectroscopic data, such as NMR and infrared spectra, to aid in the experimental identification of the compound.

Studies on related systems, such as the effect of strain on the reactivity of 9,10-dihydrophenanthrene in protiodetritiation, have demonstrated the utility of computational approaches in understanding the chemical behavior of this class of compounds. rsc.org Future computational work should focus specifically on 2-Nitro-9,10-dihydrophenanthrene to predict its physicochemical properties, including its potential for charge transport and its interaction with other molecules. This will be invaluable for guiding the design of new materials with desired functionalities.

Expanding the Scope of Materials Science Applications of Dihydrophenanthrene Derivatives

The 9,10-dihydrophenanthrene scaffold is a promising building block for the development of novel functional materials. The non-planar, rigid structure of this core can impart unique photophysical and electronic properties to its derivatives. Research has already shown the potential of functionalized dihydrophenanthrenes in various fields. For example, derivatives have been investigated as inhibitors for the SARS-CoV-2 3CLpro, highlighting their potential in medicinal chemistry. nih.gov In materials science, functionalized phenanthrene (B1679779) derivatives are being explored for applications in organic electronics, such as n-type organic thin-film transistors. nih.gov

The introduction of a nitro group onto the dihydrophenanthrene framework, as in 2-Nitro-9,10-dihydrophenanthrene, can significantly modulate its electronic properties. The electron-withdrawing nature of the nitro group can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key strategy in the design of electron-accepting materials for organic electronics.

Future research in this area should explore the synthesis and characterization of polymers and small molecules incorporating the 2-Nitro-9,10-dihydrophenanthrene unit. Investigating the charge transport properties, photophysical characteristics, and self-assembly behavior of these new materials could lead to their application in:

Organic Light-Emitting Diodes (OLEDs): As electron-transport or emissive materials.

Organic Photovoltaics (OPVs): As acceptor materials in the active layer.

Organic Field-Effect Transistors (OFETs): As n-channel semiconductors. nih.gov

Sensors: For the detection of specific analytes through changes in their optical or electronic properties.

By systematically studying the structure-property relationships of 2-Nitro-9,10-dihydrophenanthrene and its derivatives, researchers can unlock new opportunities for the development of advanced functional materials with tailored properties.

Q & A

Q. What are the standard synthetic routes for 2-nitro-9,10-dihydrophenanthrene, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nitro-functionalization of 9,10-dihydrophenanthrene. A palladium-assisted 6π electrocyclic reaction followed by formaldehyde elimination has been reported as a rapid method . Optimization includes controlling temperature (80–120°C) and using catalytic Pd(OAc)₂. For nitration, mixed HNO₃/H₂SO₄ systems under ice-cooled conditions minimize over-oxidation. Purification often involves column chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for characterizing 2-nitro-9,10-dihydrophenanthrene?

- ¹H/¹³C NMR : Key for confirming hydrogenation at C9–C10 (δ 2.5–3.5 ppm for methylene protons) and nitro-group placement (deshielded aromatic protons at δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular ion peaks (e.g., m/z 253.0742 for C₁₄H₁₁NO₂) .

- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functionalization .

Q. How does the nitro group influence the stability of 9,10-dihydrophenanthrene under varying pH and light conditions?

The nitro group increases electron-withdrawing effects, reducing photodegradation compared to non-nitrated analogs. Stability studies in ethanol/water mixtures show <5% decomposition at pH 7–9 after 72 hours. However, acidic conditions (pH < 3) promote nitro-group reduction to amine derivatives, requiring inert storage (argon, dark vials) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in palladium-assisted vs. classical nitration methods?

Palladium-mediated reactions (70–85% yields) proceed via a 6π electrocyclic transition state, avoiding intermediate byproducts. Classical nitration (40–50% yields) often forms di-nitrated isomers due to electrophilic aromatic substitution’s regioselectivity limitations. Computational studies (DFT) suggest steric hindrance at C2 directs nitro-group placement in Pd-assisted routes .

Q. How can researchers resolve discrepancies in NMR data for dihydrophenanthrene derivatives across studies?

Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and hydrogenation levels. For example, 9,10-dihydro vs. partially oxidized analogs show distinct splitting patterns. Standardizing solvent systems and spiking with authentic samples (e.g., 9,10-phenanthrenedione) aids peak assignment .

Q. What role does 2-nitro-9,10-dihydrophenanthrene play in modulating antiproliferative activity in natural product analogs?

Dihydrophenanthrenes from Juncus spp. exhibit antiproliferative effects via intercalation or topoisomerase inhibition. Nitration enhances lipophilicity, improving cell membrane penetration. In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values of 12–18 µM, comparable to juncusol derivatives. Structure-activity relationships (SAR) suggest nitro positioning at C2 optimizes activity .

Q. What strategies mitigate purification challenges during large-scale synthesis?

- Recrystallization : Use toluene/hexane (1:3) to isolate nitro-dihydrophenanthrene from di-nitrated impurities.

- HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve regioisomers.

- Catalytic Hydrogenation : Post-synthesis Pd/C treatment reduces nitro to amine for easier separation .

Data Contradiction Analysis

Q. Why do mass spectrometry and elemental analysis sometimes conflict for nitro-dihydrophenanthrene derivatives?

Discrepancies arise from isotopic patterns (e.g., ⁷⁹Br/⁸¹Br in brominated analogs) or incomplete combustion during elemental analysis. HRMS with <3 ppm error resolves ambiguities, while CHNS analysis should be repeated under oxygen-rich conditions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.